![molecular formula C11H21NO3S B13573984 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol CAS No. 1190044-28-0](/img/structure/B13573984.png)
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol is an organic compound that features a tetrahydrothiopyran ring with a Boc-protected amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydrothiopyran ring. One common method involves the reaction of a suitable precursor with Boc anhydride in the presence of a base, such as triethylamine, to form the Boc-protected intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydrothiopyran ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with active sites on enzymes or receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-4-amine: Similar structure but lacks the thiopyran ring.
4-Aminotetrahydropyran: Similar structure but lacks the Boc-protected amino group.
Tetrahydro-4H-thiopyran-4-one: Similar ring structure but contains a ketone group instead of a hydroxyl group
Uniqueness
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the tetrahydrothiopyran ring.
Eigenschaften
CAS-Nummer |
1190044-28-0 |
|---|---|
Molekularformel |
C11H21NO3S |
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
tert-butyl N-[(4-hydroxythian-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21NO3S/c1-10(2,3)15-9(13)12-8-11(14)4-6-16-7-5-11/h14H,4-8H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
RBBODFRHIVPLCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCSCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
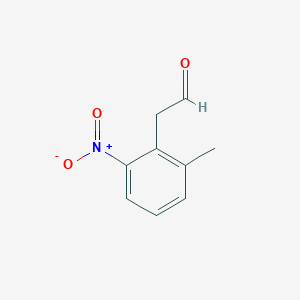
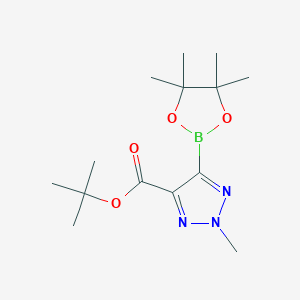
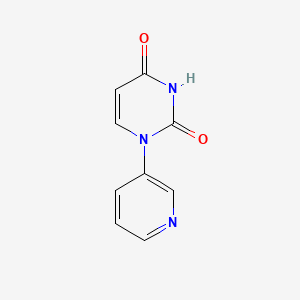
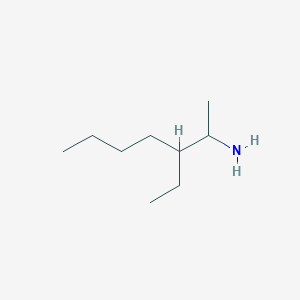
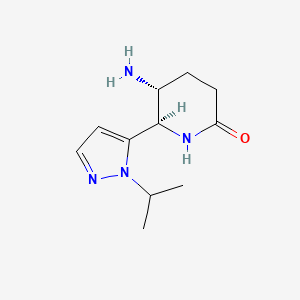
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)

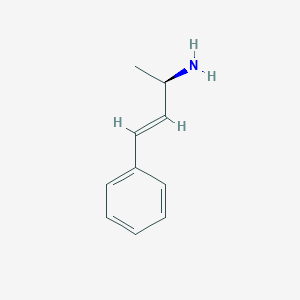

![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)


